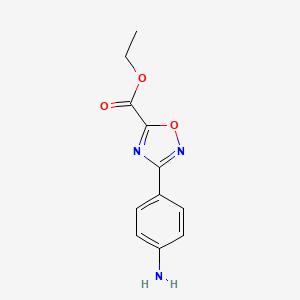

Ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate

Overview

Description

Ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate, also known as EAPO, is a novel compound with a wide range of applications in scientific research. It is a heterocyclic compound, which is composed of two nitrogen atoms, two oxygen atoms, and four carbon atoms. It is a stable compound that is soluble in water and has a low toxicity. EAPO has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been used in the synthesis of various pharmaceuticals and in the study of biochemical and physiological effects.

Scientific Research Applications

Sensing Applications

Ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate: has potential applications in the field of chemical sensing. The compound’s structure, which includes an oxadiazole ring, can interact with various analytes, making it suitable for the development of novel sensors. For instance, boronic acids, which share a similar ability to bind with diols and Lewis bases, have been utilized in sensing applications . By analogy, the oxadiazole derivative could be employed in homogeneous assays or heterogeneous detection systems, possibly at the interface of the sensing material or within the bulk sample.

Protein Manipulation and Modification

In the realm of proteomics, Ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate could be used to modify proteins. Similar to boronic acids, which have been used for protein manipulation , this compound could potentially react with amino acid side chains, altering protein function or stability for research or therapeutic applications.

Mechanism of Action

Target of Action

Similar compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate may also interact with various biological targets.

Mode of Action

It is known that compounds with similar structures can interact with their targets and cause significant changes in cellular processes .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, affecting a range of biochemical pathways .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is considered to be bbb permeant .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of similar compounds .

properties

IUPAC Name |

ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGIVJXOGPXSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-aminophenyl)-1,2,4-oxadiazole-5-carboxylate | |

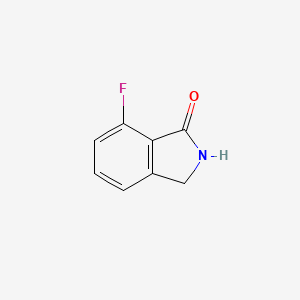

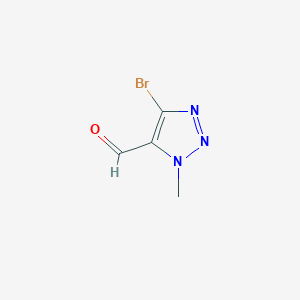

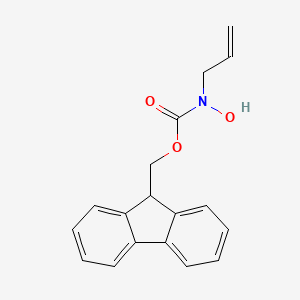

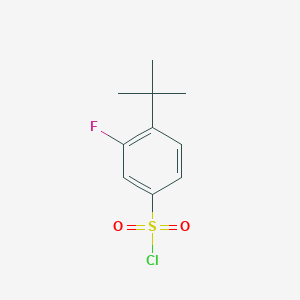

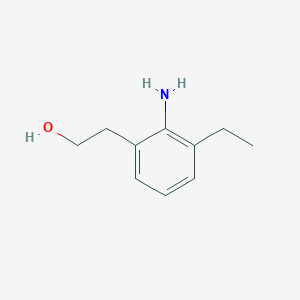

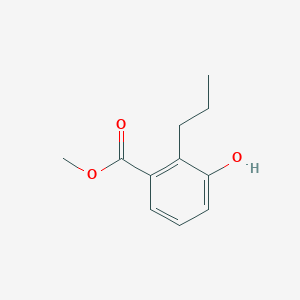

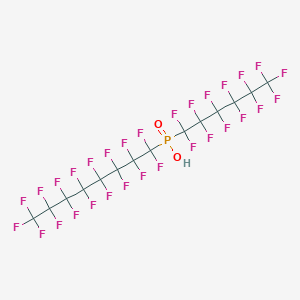

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Cyanophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446766.png)

![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1446770.png)

![3-[(2-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1446779.png)